

# "4-(Aminomethyl)-1-methylpiperidin-4-ol" solubility in different solvents

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## Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpiperidin-4-ol

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An In-depth Technical Guide to the Solubility of **4-(Aminomethyl)-1-methylpiperidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of **4-(Aminomethyl)-1-methylpiperidin-4-ol**, a key consideration for its handling, formulation, and application in research and development. Due to the absence of specific published quantitative data, this guide is based on the analysis of its chemical structure and established principles of solubility for analogous compounds.

## Core Concepts: Predicting Solubility

The solubility of an organic molecule is governed by its molecular structure and the principle of "like dissolves like." The presence of polar functional groups that can engage in hydrogen bonding, such as hydroxyl (-OH) and amine (-NH<sub>2</sub>) groups, generally confers solubility in polar solvents like water.<sup>[1][2]</sup> Conversely, a larger non-polar hydrocarbon structure decreases aqueous solubility.<sup>[3]</sup> For ionizable compounds like amines, solubility is also highly dependent on the pH of the medium.

The structure of **4-(Aminomethyl)-1-methylpiperidin-4-ol** contains:

- A primary amine (-CH<sub>2</sub>NH<sub>2</sub>)

- A tertiary amine (-N(CH<sub>3</sub>)-)
- A hydroxyl group (-OH)
- A seven-carbon piperidine ring scaffold

The presence of three polar, hydrogen-bonding capable groups (one hydroxyl and two amines) suggests a high affinity for polar solvents. The two amine groups also indicate that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to the formation of water-soluble ammonium salts.<sup>[4]</sup>

## Data Presentation: Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of **4-(Aminomethyl)-1-methylpiperidin-4-ol** in a range of common laboratory solvents.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Soluble	The molecule contains multiple functional groups (hydroxyl, primary amine, tertiary amine) capable of forming strong hydrogen bonds with water. <sup>[5]</sup> While the carbon count is seven, the high polarity from these groups is expected to overcome the hydrophobic nature of the carbon backbone.
5% Aqueous HCl	Acidic Aqueous	Highly Soluble	The primary and tertiary amine groups are basic and will be protonated by the acid to form highly polar, water-soluble ammonium hydrochloride salts. <sup>[4]</sup>
5% Aqueous NaOH	Basic Aqueous	Soluble	As a basic compound, its solubility in a basic solution is expected to be comparable to or slightly less than in neutral water. The compound should remain soluble due to its inherent polarity.
Methanol / Ethanol	Polar Protic	Soluble	Amines and alcohols are typically soluble in

alcohol solvents  
through hydrogen  
bonding and dipole-  
dipole interactions.[3]

Dimethyl Sulfoxide  
(DMSO)

Polar Aprotic

Soluble

DMSO is a versatile  
polar aprotic solvent  
capable of dissolving  
a wide range of polar  
and non-polar  
compounds, including  
amines.

Dichloromethane  
(DCM)

Slightly Polar

Sparingly Soluble to  
Insoluble

The high polarity of  
the compound from  
multiple hydrogen-  
bonding groups likely  
limits its solubility in  
less polar solvents like  
DCM.

Hexane / Toluene

Non-polar

Insoluble

The significant polarity  
and hydrogen bonding  
capability of the  
molecule are  
incompatible with non-  
polar solvents.[6]

## Experimental Protocols: Determining Thermodynamic Solubility

The definitive method for quantifying the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted standard for determining thermodynamic (or equilibrium) solubility.[7]

## Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the maximum concentration of **4-(Aminomethyl)-1-methylpiperidin-4-ol** that dissolves in a specific solvent at equilibrium at a controlled temperature.

Materials:

- **4-(Aminomethyl)-1-methylpiperidin-4-ol** (solid)
- Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF, low-binding)
- Analytical balance
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical instrument.

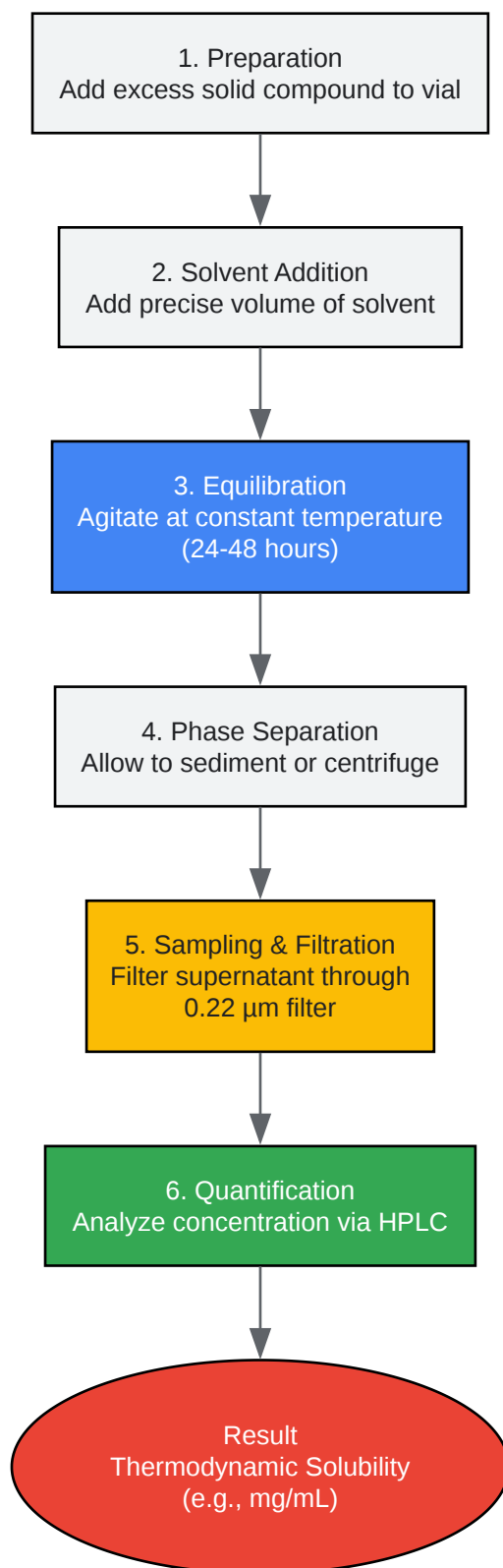
Procedure:

- Preparation: Add an excess amount of solid **4-(Aminomethyl)-1-methylpiperidin-4-ol** to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.
- Solvent Addition: Add a precise volume of the desired solvent to the vial.
- Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours).<sup>[7]</sup>
- Phase Separation: After equilibration, allow the vial to stand, permitting the excess solid to sediment. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.
- **Dilution:** If necessary, dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or other suitable analytical method.
- **Calculation:** Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and any dilution factors.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.



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Caption: Workflow for Shake-Flask Solubility Determination.

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